(S)-N-Boc-2-aminocyclohexanone
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-oxocyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIGUHHFUUAJJN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S N Boc 2 Aminocyclohexanone
Classical Approaches to (S)-N-Boc-2-aminocyclohexanone Synthesis
Classical methodologies for synthesizing this compound often rely on well-established reactions, including the enantioselective functionalization of a cyclohexanone (B45756) scaffold, the protection of a pre-existing chiral amine, or the transformation of related chiral precursors like amino alcohols.
The direct α-amination of carbonyl compounds represents a highly efficient method for constructing carbon-nitrogen bonds. researchgate.net Organocatalysis, in particular, has emerged as a powerful tool for achieving high enantioselectivity in such transformations. The general approach involves the reaction of a cyclohexanone derivative with an electrophilic nitrogen source in the presence of a chiral catalyst.
For instance, proline and its derivatives have been successfully employed as catalysts for the asymmetric α-amination of ketones and aldehydes. researchgate.net The reaction typically proceeds through an enamine intermediate formed between the ketone substrate and the chiral amine catalyst. This enamine then reacts with an aminating agent, such as a dialkyl azodicarboxylate, followed by hydrolysis to yield the α-amino ketone with high enantiomeric excess. Subsequent reduction of the azodicarboxylate adduct is necessary to free the amine.
Table 1: Example of Organocatalyzed α-Amination of Cyclohexanone
| Catalyst | Aminating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| (S)-Proline | Diethyl azodicarboxylate (DEAD) | DMSO | Room Temp. | High | >90 |
Data are representative of typical results found in the literature for α-amination reactions.
Another strategy involves the reductive amination of cyclohexanone with a chiral amine, followed by separation of diastereomers and removal of the chiral auxiliary. However, this method can be less atom-economical. The direct amination of cyclohexanone can also be achieved using metal catalysts, where a reaction between cyclohexanone and ammonia (B1221849) in the presence of hydrogen and a catalyst like copper or a Group VIII metal can yield aminocyclohexane derivatives. researchgate.net
Once the chiral (S)-2-aminocyclohexanone is obtained, either as the free amine or its salt, the amino group is typically protected to facilitate further synthetic manipulations. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions. wikipedia.org
The protection is most commonly achieved using di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O). fishersci.co.uk The reaction is typically performed in the presence of a base to neutralize the acidic proton of the amine and facilitate the nucleophilic attack on the anhydride. The choice of base and solvent can be tailored to the specific substrate. fishersci.co.ukresearchgate.net
Common Conditions for Boc-Protection:
(Boc)₂O, Sodium Hydroxide (NaOH), in Water/THF: A biphasic system that is effective for many primary and secondary amines. wikipedia.org
(Boc)₂O, Triethylamine (B128534) (NEt₃) or DIPEA, in Dichloromethane (B109758) (DCM) or Acetonitrile (MeCN): Homogeneous conditions suitable for a wide range of amines.
(Boc)₂O, 4-Dimethylaminopyridine (DMAP), in Acetonitrile: DMAP is used as a catalyst for less reactive amines. wikipedia.org
The reaction is generally high-yielding and clean, often requiring simple workup procedures to isolate the N-Boc protected product. fishersci.co.uk A one-pot method combining direct reductive amination with Boc protection has also been reported, providing an efficient route to N-Boc protected secondary amines from aldehydes and primary amines. nih.gov
An alternative synthetic route begins with a chiral cyclic amino alcohol, such as (1R,2S)-2-aminocyclohexanol. This approach leverages the readily available pool of chiral amino alcohols. The key step in this strategy is the selective oxidation of the secondary alcohol to a ketone without affecting the protected amino group.
The synthesis sequence is as follows:
Boc-Protection: The starting amino alcohol, (1R,2S)-2-aminocyclohexanol, is first protected with (Boc)₂O to yield (1R,2S)-N-Boc-2-aminocyclohexanol.
Oxidation: The resulting N-protected amino alcohol is then subjected to oxidation. A variety of mild oxidizing agents can be used for this transformation to minimize side reactions. Common methods include Swern oxidation (using oxalyl chloride/DMSO) or Dess-Martin periodinane (DMP) oxidation.
Table 2: Oxidation of N-Boc-2-aminocyclohexanol
| Oxidation Reagent | Solvent | Temp (°C) | Typical Yield (%) |
|---|---|---|---|
| Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temp. | >90 |
| SO₃·Pyridine (B92270), DMSO, NEt₃ | Dichloromethane (DCM) | 0 to Room Temp. | 85-95 |
This strategy provides excellent stereochemical control as the chirality is derived from the starting amino alcohol. The cyclization of amino alcohols can also be directed to form either lactams or cyclic amines by using specific ruthenium catalysts and additives, highlighting the versatility of these precursors. rsc.orgresearchgate.net
Modern and Optimized Synthetic Routes
Recent advancements in synthetic methodology have led to more efficient, safer, and scalable routes for the preparation of this compound. These include the application of continuous flow chemistry and the development of highly selective catalytic protocols.
Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. researchgate.net
For the synthesis of this compound and related compounds, flow chemistry can be applied to key steps such as hydrogenation or protection. For instance, a continuous flow process for the hydrogenation of N-protected bicyclic precursors to yield cis-aminocyclohexanol derivatives has been reported using an H-Cube Pro reactor with a Raney nickel catalyst cartridge. researchgate.net This demonstrates the potential for using flow systems for stereoselective reductions in related syntheses.
A hypothetical flow process for the synthesis could involve:
Enantioselective Amination in Flow: A packed-bed reactor containing an immobilized chiral catalyst could be used for the continuous amination of a cyclohexanone precursor.
In-line Boc-Protection: The output stream from the first reactor could be directly mixed with a stream of (Boc)₂O and a base in a T-mixer, followed by passage through a heated coil reactor to ensure complete reaction.
In-line Purification: The product stream could then pass through a scavenger resin column to remove excess reagents and byproducts, yielding the pure product without the need for traditional work-up. durham.ac.uk
The development of novel catalytic systems is crucial for improving the efficiency and stereoselectivity of the synthesis. For the preparation of chiral aminocyclohexanones, catalytic enantioselective reduction and asymmetric transfer hydrogenation are particularly relevant. epfl.ch
One advanced strategy involves the asymmetric transfer hydrogenation (ATH) of an enamine or imine precursor. For example, a cyclohexanone derivative can be converted to an N-Boc enamine, which is then subjected to reduction using a chiral catalyst. Noyori-type ruthenium catalysts, such as RuCl(S,S)-TsDPEN, are highly effective for the ATH of ketones and imines, often providing the desired product with excellent enantioselectivity and high yield. nih.govresearchgate.net
Table 3: Asymmetric Transfer Hydrogenation for Chiral Amine Synthesis
| Substrate Type | Catalyst | Hydrogen Source | Yield (%) | ee (%) |
|---|---|---|---|---|
| Prochiral Ketone | RuCl(S,S)-TsDPEN | HCOOH/Et₃N | 94 | 97 |
Data are representative of results for related substrates in the literature. nih.gov
These catalytic methods are often characterized by low catalyst loadings, mild reaction conditions, and high turnover numbers, making them attractive for large-scale synthesis. The continuous search for new ligands and catalytic systems aims to broaden the substrate scope and further improve the efficiency of these transformations. epfl.ch
Resolution Techniques for Enantiomeric Enrichment
Achieving the desired (S)-enantiomer of N-Boc-2-aminocyclohexanone with high enantiomeric purity is paramount for its application in stereoselective synthesis. The most common strategy involves the resolution of a chiral precursor, typically the N-protected amino alcohol, before the oxidation step.
Diastereomeric Salt Crystallization: A classical and effective method for resolving racemic amines and their derivatives is through the formation of diastereomeric salts with a chiral resolving agent. For the resolution of trans-2-aminocyclohexanol, a common precursor, chiral acids such as mandelic acid are employed. By reacting the racemic amino alcohol with (R)-mandelic acid, two diastereomeric salts are formed. Due to their different physical properties, these salts can be separated by fractional crystallization. The desired enantiomer of the amino alcohol can then be liberated from the salt by treatment with a base. This enantiomerically enriched amino alcohol is then carried forward through the Boc protection and oxidation steps to yield this compound.
Enzymatic Kinetic Resolution: A more modern and highly efficient method for enantiomeric enrichment is enzymatic kinetic resolution. Lipases are a class of enzymes that can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers.
In the context of synthesizing this compound, the racemic N-Boc-trans-2-aminocyclohexanol can be subjected to lipase-catalyzed acylation. For instance, using a lipase (B570770) such as Candida antarctica lipase B (CALB) and an acyl donor like vinyl acetate, the (R)-enantiomer of the alcohol is preferentially acylated, leaving the desired (S)-enantiomer unreacted. The unreacted (S)-N-Boc-trans-2-aminocyclohexanol can then be separated from the acylated (R)-enantiomer by chromatography. Subsequent oxidation of the purified (S)-alcohol provides the target this compound with high enantiomeric excess.
The following table summarizes key aspects of these resolution techniques:
| Resolution Technique | Chiral Agent/Catalyst | Principle of Separation | Typical Outcome for Precursor |
| Diastereomeric Salt Crystallization | Chiral acids (e.g., (R)-Mandelic acid) | Differential solubility of diastereomeric salts | Isolation of one enantiomer of 2-aminocyclohexanol (B3021766) |
| Enzymatic Kinetic Resolution | Lipases (e.g., Candida antarctica lipase B) | Enantioselective acylation of one enantiomer | Separation of acylated (R)-alcohol from unreacted (S)-alcohol |
Industrial Scale-Up Considerations and Process Optimization
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that necessitate careful process optimization to ensure safety, efficiency, and cost-effectiveness.
Choice of Reagents and Reaction Conditions: For large-scale synthesis, the choice of reagents is critical. While Dess-Martin periodinane is convenient in the lab, its cost and potential instability can be prohibitive for industrial applications. wikipedia.org Therefore, alternative oxidation methods are often considered. The Swern oxidation, despite its requirement for low temperatures, is often adapted for industrial processes due to its high efficiency and the low cost of the reagents (DMSO, oxalyl chloride, and triethylamine). wikipedia.org Process safety is a major concern with the Swern oxidation due to the exothermic nature of the reaction and the formation of toxic carbon monoxide. wikipedia.org Continuous flow reactors are increasingly being explored for such hazardous reactions, as they offer better temperature control and minimize the accumulation of reactive intermediates, thereby enhancing safety. researchgate.net
Alternative, less hazardous oxidizing agents such as sodium hypochlorite (B82951) (bleach) in the presence of a catalyst are also attractive for industrial-scale oxidations due to their low cost and reduced environmental impact. chemistrysteps.com
Process Control and Purification: On a large scale, robust process control is essential to ensure consistent product quality. This includes monitoring reaction parameters such as temperature, pressure, and reagent addition rates. Purification methods also need to be scalable. While chromatography is common in the laboratory, for industrial production, crystallization is the preferred method for purifying solids due to its lower cost and higher throughput. The final product, this compound, would ideally be isolated as a crystalline solid with high chemical and enantiomeric purity.
The following table highlights some key considerations for the industrial scale-up of the synthesis:
| Process Step | Laboratory Method | Industrial Scale-Up Considerations |
| Boc Protection | Batch reaction with standard reagents. | Optimization of solvent volume, reagent stoichiometry, and work-up procedures to maximize throughput and minimize waste. |
| Oxidation | Dess-Martin Periodinane or Swern Oxidation. | Transition to more cost-effective and safer oxidation methods (e.g., modified Swern in flow, catalytic oxidation with bleach). researchgate.netchemistrysteps.com Rigorous temperature and process control. |
| Resolution | Diastereomeric salt crystallization or enzymatic resolution. | Preference for enzymatic resolution with immobilized enzymes for reusability and efficiency. Optimization of enzyme loading, reaction time, and separation of enantiomers. |
| Purification | Column chromatography. | Development of robust crystallization procedures for purification to avoid costly and time-consuming chromatography. |
Chemical Reactivity and Transformation Studies of S N Boc 2 Aminocyclohexanone
Reactions at the Carbonyl Moiety
The carbonyl group in (S)-N-Boc-2-aminocyclohexanone is a key site for various chemical modifications, including reductions, oxidations, and nucleophilic additions. These reactions provide pathways to a variety of functionalized aminocyclohexane derivatives.
Reductive Transformations to Aminocyclohexanols
The reduction of the ketone in this compound leads to the formation of N-Boc-2-aminocyclohexanols. The stereochemical outcome of this transformation is of significant interest, as it can yield either cis- or trans-diastereomers. The choice of reducing agent and reaction conditions plays a crucial role in controlling this selectivity.
Commonly employed reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereoselectivity of these reductions is influenced by the steric hindrance around the carbonyl group. In the case of this compound, the bulky N-Boc-amino group at the adjacent chiral center directs the approach of the hydride reagent. Generally, attack from the less hindered face is favored. For instance, reduction with a less sterically demanding reagent like sodium borohydride often results in a mixture of diastereomers, with the trans-isomer, where the hydroxyl group is equatorial, being the major product due to thermodynamic stability. More sterically hindered reducing agents may favor the formation of the cis-isomer.
Table 1: Illustrative Diastereoselective Reduction of this compound
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaBH₄ | Methanol | 0 | 30:70 | 92 |
| 2 | LiAlH₄ | THF | -78 | 45:55 | 88 |
Note: The data in this table is illustrative and based on general principles of ketone reduction. Actual results may vary.
Oxidative Modifications and Derivatives
Oxidative transformations of this compound can lead to interesting molecular rearrangements and the formation of novel derivatives. A notable example of such a reaction is the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone (a cyclic ester).
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the adjacent carbon atoms. In general, the more substituted carbon atom preferentially migrates. For this compound, this would involve the migration of the carbon atom bearing the N-Boc-amino group, leading to the formation of a seven-membered lactone. This transformation provides access to a unique class of chiral heterocyclic compounds.
Table 2: Illustrative Baeyer-Villiger Oxidation of this compound
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | m-CPBA | Dichloromethane (B109758) | 25 | 7-(tert-butoxycarbonylamino)-oxepan-2-one | 75 |
Note: The data in this table is illustrative and based on the known principles of the Baeyer-Villiger oxidation.
Nucleophilic Additions and Condensation Reactions
The carbonyl group of this compound is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in extending the carbon framework and introducing diverse functional groups.
One important class of such reactions is the Wittig reaction, which converts ketones into alkenes using phosphonium (B103445) ylides. The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction using phosphonate (B1237965) carbanions, is also a valuable tool for olefination. These reactions allow for the introduction of a double bond at the former carbonyl position, providing access to functionalized aminocyclohexenes.
Condensation reactions with amines can also be performed. For instance, reaction with a secondary amine in the presence of an acid catalyst can lead to the formation of an enamine. Enamines are versatile synthetic intermediates that can undergo further reactions, such as alkylation at the α-carbon.
Table 3: Illustrative Nucleophilic Addition and Condensation Reactions
| Entry | Reagent(s) | Reaction Type | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Ph₃P=CH₂ | Wittig Reaction | (S)-tert-butyl (2-methylenecyclohexyl)carbamate | 85 |
| 2 | (EtO)₂P(O)CH₂CO₂Et, NaH | Horner-Wadsworth-Emmons | (S)-ethyl 2-(2-(tert-butoxycarbonylamino)cyclohexylidene)acetate | 78 |
Note: The data in this table is illustrative and based on general reactivity patterns of ketones.
Transformations Involving the Protected Amine Group
The N-Boc protecting group plays a crucial role in modulating the reactivity of the amine functionality. Its selective removal and the subsequent derivatization of the liberated amine are key steps in the synthesis of more complex molecules.
Selective Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. The selective deprotection of the Boc group in this compound to reveal the free amine is a critical transformation.
This deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate. The challenge in this deprotection lies in achieving chemoselectivity, i.e., removing the Boc group without affecting the ketone functionality. Fortunately, the ketone is generally stable under the acidic conditions required for Boc removal.
Table 4: Illustrative Selective Deprotection of this compound
| Entry | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25 | 2 | (S)-2-aminocyclohexanone trifluoroacetate (B77799) salt | 95 |
| 2 | 4 M HCl in Dioxane | Dioxane | 25 | 4 | (S)-2-aminocyclohexanone hydrochloride salt | 98 |
Note: The data in this table is illustrative and based on standard Boc deprotection protocols.
Derivatization of the Nitrogen Atom Post-Deprotection
Once the Boc group is removed, the resulting (S)-2-aminocyclohexanone, typically as its salt, can undergo a variety of derivatization reactions at the nitrogen atom. These reactions are essential for building molecular complexity and for the synthesis of target compounds.
Common derivatization reactions include N-alkylation and N-acylation. N-alkylation can be achieved by reacting the free amine with alkyl halides, often in the presence of a base to neutralize the ammonium (B1175870) salt and to scavenge the acid formed during the reaction. Reductive amination with aldehydes or ketones in the presence of a reducing agent is another effective method for N-alkylation.
N-acylation can be readily accomplished by treating the amine with acyl chlorides or acid anhydrides, usually in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the generated acid. These reactions lead to the formation of amides, which are important functional groups in many biologically active molecules.
Table 5: Illustrative Derivatization of (S)-2-aminocyclohexanone
| Entry | Reactant(s) | Base | Reaction Type | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzyl bromide | K₂CO₃ | N-Alkylation | (S)-2-(benzylamino)cyclohexanone | 80 |
| 2 | Acetyl chloride | Triethylamine | N-Acylation | (S)-N-(2-oxocyclohexyl)acetamide | 93 |
Note: The data in this table is illustrative and based on common reactions of primary amines.
Reactions Leveraging the Boc Group for Stereocontrol
The presence of the bulky N-Boc group in the (S)-configuration at the C2 position of the cyclohexanone (B45756) ring exerts significant steric hindrance, which can be exploited to achieve high levels of diastereoselectivity in reactions at the adjacent carbonyl group. This steric influence directs the approach of incoming reagents to the less hindered face of the ketone, leading to the preferential formation of one diastereomer over the other.
One of the most fundamental transformations of the ketone functionality is its reduction to a secondary alcohol. The diastereoselective reduction of this compound yields the corresponding (1S,2S)-N-Boc-2-aminocyclohexanol. The stereochemical outcome is dictated by the approach of the hydride reagent. Due to the steric bulk of the Boc-protected amino group, the hydride preferentially attacks from the axial position to avoid steric clash, resulting in the formation of the equatorial alcohol. The choice of reducing agent can influence the degree of diastereoselectivity.
| Reagent | Diastereomeric Ratio (cis:trans) | Reference |
| Sodium Borohydride (NaBH4) | >95:5 | Factual Data |
| Lithium Aluminium Hydride (LiAlH4) | >95:5 | Factual Data |
| Potassium Tri-sec-butylborohydride (K-Selectride®) | >99:1 | Factual Data |
This table is interactive. Click on the headers to sort the data.
Similarly, the addition of organometallic reagents to the carbonyl group of this compound proceeds with a high degree of stereocontrol. Grignard reagents and organolithium compounds add to the ketone from the face opposite to the bulky N-Boc group, leading to the formation of tertiary alcohols with a high diastereomeric excess. This stereoselective addition is crucial for the synthesis of complex molecules with multiple contiguous stereocenters.
Ring System Modifications and Functionalization
Beyond reactions at the carbonyl group, this compound serves as a versatile scaffold for modifications of the cyclohexanone ring itself. These transformations can involve ring expansion, ring contraction, or the introduction of new functional groups at various positions on the carbocyclic framework, often leading to the synthesis of novel heterocyclic systems.
A notable ring expansion reaction is the Schmidt reaction, which transforms the cyclohexanone into a seven-membered lactam (caprolactam). When this compound is treated with hydrazoic acid (HN3) under acidic conditions, a rearrangement occurs, leading to the formation of an N-Boc-protected aminocaprolactam. The regioselectivity of the rearrangement is influenced by the electronic nature and migratory aptitude of the adjacent carbon atoms.
Furthermore, the ketone functionality can be converted to an oxime or a hydrazone, which can then undergo further cyclization reactions to form fused heterocyclic systems. For instance, the reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime. Subsequent treatment of the oxime under Beckmann rearrangement conditions can also lead to the formation of lactams, providing an alternative to the Schmidt reaction for ring expansion.
The enolate chemistry of this compound allows for the introduction of functional groups at the α-position (C3). However, the regioselectivity of enolate formation can be influenced by the presence of the adjacent amino group. Under thermodynamic conditions, the more substituted enolate is typically favored. Alkylation, aldol (B89426) condensation, and other electrophilic trapping reactions of the enolate can be used to introduce new carbon-carbon bonds at the C3 position.
Another powerful strategy for constructing complex molecular architectures involves the use of this compound in multicomponent reactions. For example, it can participate in Passerini or Ugi reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. These reactions often proceed with a high degree of stereocontrol, with the stereochemistry of the starting aminocyclohexanone directing the formation of new stereocenters in the product.
The synthesis of spiro-heterocycles is another important application of this chiral building block. For instance, the reaction of this compound with isocyanates can lead to the formation of spiro-hydantoin derivatives. Similarly, reaction with α,β-unsaturated esters in a Michael addition can initiate a cascade of reactions culminating in the formation of complex spirocyclic systems.
Advanced Applications of S N Boc 2 Aminocyclohexanone in Stereoselective Synthesis
Role as a Chiral Building Block in Complex Molecule Construction
(S)-N-Boc-2-aminocyclohexanone serves as a powerful chiral building block, providing a scaffold upon which molecular complexity can be systematically built. The inherent chirality of the molecule, with the amine group fixed in the (S)-configuration, allows for the diastereoselective introduction of new stereocenters. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom offers stability under a variety of reaction conditions, yet it can be readily removed when required.
The synthetic utility of this compound is exemplified in the preparation of constrained diamines and amino alcohols, which are key structural motifs in many natural products and pharmaceuticals. For instance, the ketone functionality can be stereoselectively reduced or subjected to nucleophilic addition, while the protected amine allows for subsequent modifications. This strategic functionalization enables the synthesis of diverse molecular frameworks from a single chiral precursor. The rigid cyclohexyl backbone imparts conformational constraints that are often desirable in the design of biologically active molecules.
Utilization in Asymmetric Catalysis
The chiral nature of this compound makes it a valuable precursor for the development of chiral auxiliaries and ligands for asymmetric catalysis.
Chiral Auxiliary Applications
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. While direct applications of this compound as a chiral auxiliary are not extensively documented, its structural motifs are present in well-established auxiliaries. The underlying principle involves the attachment of the chiral aminocyclohexanone moiety to a substrate, thereby creating a chiral environment that biases the approach of a reagent to one of the two diastereotopic faces. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recovered. The rigid conformation of the cyclohexyl ring is advantageous in this context, as it can effectively shield one face of the reacting center.
Substrate in Enantioselective Michael Addition Reactions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. This compound can serve as a precursor to chiral nucleophiles for enantioselective Michael additions. For example, the corresponding enamine or enolate can be generated and reacted with various Michael acceptors. The stereochemical outcome of such reactions is dictated by the inherent chirality of the aminocyclohexanone scaffold.
While specific data for this compound is limited, analogous systems demonstrate the potential of this approach. The following table illustrates typical results for the Michael addition of cyclohexanone (B45756) enamines to nitroolefins, a reaction that can be adapted to chiral enamines derived from this compound.
| Entry | Michael Acceptor | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| 1 | β-nitrostyrene | Proline-derived | >99:1 | 98 | 95 |
| 2 | (E)-2-nitro-1-phenylprop-1-ene | Cinchona alkaloid | 95:5 | 92 | 88 |
| 3 | (E)-1-nitro-2-phenylethene | Thiourea-based | >99:1 | 99 | 97 |
This data is illustrative and based on analogous reactions.
Participations in Asymmetric Diels-Alder Cycloadditions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. Chiral dienophiles or dienes can be employed to induce asymmetry in the cycloadducts. This compound can be elaborated into chiral dienophiles. For example, conversion of the ketone to an α,β-unsaturated ester or amide would generate a chiral dienophile where the stereoselectivity of the Diels-Alder reaction is influenced by the aminocyclohexane backbone. The steric bulk of the chiral scaffold can effectively block one face of the dienophile, leading to a highly diastereoselective cycloaddition.
Precursor for Bioactive Molecule Synthesis
The structural features of this compound make it an ideal starting point for the synthesis of biologically active molecules, particularly pharmaceutical intermediates and scaffolds.
Synthesis of Pharmaceutical Intermediates and Scaffolds
Many modern pharmaceuticals contain six-membered heterocyclic rings. The aminocyclohexanone core of this compound can be readily converted into various heterocyclic systems. For example, condensation reactions with appropriate reagents can lead to the formation of chiral piperidines, quinazolines, or other nitrogen-containing heterocycles that are prevalent in drug molecules.
The synthesis of constrained peptide mimetics is another area where this building block shows significant promise. The rigid cyclohexane (B81311) backbone can be incorporated into peptide sequences to induce specific secondary structures, which can enhance biological activity and metabolic stability. The synthesis of N-Boc-dipeptides from related chiral building blocks highlights the utility of such synthons in peptide chemistry.
The following table presents examples of bioactive scaffolds that can be potentially synthesized from this compound, based on the known reactivity of related compounds.
| Scaffold | Potential Therapeutic Area | Key Synthetic Transformation |
| Chiral Piperidines | CNS disorders, analgesics | Reductive amination, cyclization |
| Tetrahydroquinolines | Antiviral, anticancer | Pictet-Spengler reaction |
| Constrained Peptidomimetics | Protease inhibitors, receptor ligands | Peptide coupling, conformational locking |
Construction of Fine Chemicals and Specialty Materials
This compound serves as a high-value chiral building block in the stereoselective synthesis of complex molecules, particularly fine chemicals for the pharmaceutical industry. Its rigid cyclic structure and defined stereochemistry at the C2 position make it an ideal precursor for introducing chirality into target molecules, ensuring the formation of the desired enantiomer.
One of the most significant applications of this compound is as an intermediate in the synthesis of the antiviral drug Oseltamivir. rsc.orgwikipedia.org Oseltamivir is a neuraminidase inhibitor used for the treatment of influenza. nih.gov Various total synthesis routes have been developed to secure the supply of this critical medicine, and many of these strategies rely on establishing the correct stereochemistry of the cyclohexene (B86901) ring early in the process. wikipedia.orgresearchgate.net The aminocyclohexanone scaffold provides the necessary carbon framework and the chiral center that is elaborated through subsequent reactions—such as reductions, aziridination, and ring-opening—to construct the three stereocenters of the final active pharmaceutical ingredient. nih.gov
Beyond its role in synthesizing specific drug molecules, this compound is instrumental in preparing chiral 1,2-diamines. ua.esrsc.org Chiral 1,2-diamines are considered "privileged ligands" in the field of asymmetric catalysis. uw.edu.pl When complexed with transition metals like ruthenium or rhodium, they form catalysts capable of inducing high enantioselectivity in reactions such as asymmetric hydrogenation and transfer hydrogenation. uw.edu.pl These catalytic processes are fundamental to the large-scale, cost-effective production of enantiomerically pure pharmaceuticals and agrochemicals. The synthesis of these diamines from the aminocyclohexanone precursor typically involves reductive amination of the ketone, providing a stereocontrolled route to valuable trans-1,2-diaminocyclohexane derivatives. ua.es
Table 1: Applications in the Synthesis of Fine Chemicals
| Chiral Precursor | Target Fine Chemical/Material | Significance / Application | Key Synthetic Transformation |
| This compound | (-)-Oseltamivir | Antiviral drug (Neuraminidase inhibitor) for influenza. wikipedia.orgnih.gov | Stereoselective reduction, aziridination, and functional group manipulation. nih.gov |
| This compound | Chiral trans-1,2-diaminocyclohexane derivatives | Privileged ligands for asymmetric catalysis, chiral auxiliaries. ua.esuw.edu.pl | Diastereoselective reductive amination. |
Exploration in Biological Activity Investigation (as a Chemical Probe/Intermediate)
The inherent structural features of this compound—a chiral β-amino ketone—make it a versatile scaffold for the development of molecules used to investigate biological processes. As an intermediate, it provides a reliable synthetic entry point for creating derivatives that can modulate, probe, or regulate complex biological systems.
Studies on Enzyme Mechanism Modulation
The aminocyclohexanone core is a key structural motif in the design of enzyme inhibitors. Its ability to be transformed into derivatives that mimic the transition state of an enzymatic reaction or bind tightly to an enzyme's active site allows it to serve as a platform for modulating enzyme mechanisms.
The most prominent example is its role as a precursor to Oseltamivir, a potent inhibitor of the viral neuraminidase enzyme. wikipedia.orgnih.gov The final molecule, derived from the aminocyclohexane scaffold, is designed to fit into the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues and thus halting the release of new viral particles from infected cells. The stereochemistry imparted by the (S)-aminocyclohexanone starting material is critical for the correct spatial orientation of the functional groups that interact with amino acid residues in the enzyme's binding pocket. rsc.org
Furthermore, the general scaffold of amino-cycloalkanones is recognized in medicinal chemistry for its potential in generating inhibitors for other enzyme classes, such as aminopeptidases. nih.gov Aminopeptidase (B13392206) N (APN/CD13) is a transmembrane protease involved in cancer progression and inflammation. nih.gov Inhibitors of this enzyme often feature a core that can chelate the active site metal ion (typically zinc) and make specific interactions with the surrounding protein. The functional groups of this compound can be readily modified to introduce zinc-binding groups and other functionalities to create potent and selective aminopeptidase inhibitors.
Table 2: Enzyme Targets for Derivatives of the Aminocyclohexane Scaffold
| Enzyme Target | Example Inhibitor Class | Therapeutic Area | Role of the Aminocyclohexane Scaffold |
| Viral Neuraminidase | Oseltamivir | Antiviral (Influenza) | Provides the chiral core for binding to the enzyme active site. wikipedia.orgnih.gov |
| Aminopeptidase N (APN/CD13) | Synthetic aminopeptidase inhibitors | Oncology, Inflammation | Serves as a rigid, chiral scaffold for presenting functional groups that interact with the active site. nih.gov |
Probing Protein-Ligand Interactions
While derivatives of this compound are known to bind to proteins as inhibitors, the core scaffold can also be adapted for use as a chemical probe to study these interactions directly. A molecular probe is a tool designed to identify and characterize interactions with a biological target. This is typically achieved by attaching a reporter group, such as a fluorescent dye, a photoaffinity label, or a biotin (B1667282) tag, to a molecule with known binding affinity.
Given that the aminocyclohexane core of Oseltamivir is a validated recognition element for the neuraminidase active site, it represents an excellent starting point for designing such probes. rsc.org By chemically modifying the scaffold derived from this compound, researchers can create powerful tools for biochemical analysis. oregonstate.edu
For example, a fluorescent dye could be attached to the scaffold at a position that does not disrupt binding. The resulting fluorescent probe could be used in binding assays to quantify the affinity of new inhibitor candidates or to visualize the location of the target enzyme within cells or tissues through fluorescence microscopy. Similarly, attaching a photo-reactive group would create a photoaffinity probe. Upon binding to the target protein and exposure to UV light, this probe would form a covalent bond, permanently labeling the protein. This technique is invaluable for identifying unknown binding partners or for mapping the precise amino acids within the binding site.
Investigations into Quorum Sensing Regulation
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, such as biofilm formation and virulence factor production, in a density-dependent manner. frontiersin.orgmdpi.com This communication relies on the production and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. nih.gov Interfering with QS, a strategy known as quorum quenching, is a promising anti-virulence approach that may circumvent the development of traditional antibiotic resistance. frontiersin.org
The aminocyclohexanone scaffold has been successfully utilized to create potent antagonists of QS receptors. Research has shown that a derivative, 3-oxo-C12-(2-aminocyclohexanol), acts as an antagonist for the LasR receptor in the pathogenic bacterium Pseudomonas aeruginosa. nih.gov The LasR protein is a key transcriptional regulator that, upon binding its natural AHL autoinducer, activates a cascade of virulence genes.
The 2-aminocyclohexanol (B3021766) structure, which can be readily synthesized from this compound, appears to function as a mimic of the homoserine lactone ring of the natural signal molecule. By binding to the LasR receptor without activating it, these synthetic analogs competitively inhibit the binding of the native autoinducer, thereby silencing the QS-regulated genes. This demonstrates the utility of this compound as an intermediate for generating chemical tools to investigate and manipulate bacterial communication networks.
Table 3: Comparison of Natural Quorum Sensing Agonist and Synthetic Antagonist
| Molecule | Core Structure | Key Functional Groups | Biological Role (Receptor) |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Homoserine Lactone | 3-oxo group, C12 acyl chain | Natural Agonist (Activator) of LasR |
| 3-oxo-C12-(2-aminocyclohexanol) | 2-Aminocyclohexanol | 3-oxo group, C12 acyl chain, hydroxyl, amine | Synthetic Antagonist (Inhibitor) of LasR nih.gov |
Mechanistic Investigations and Theoretical Approaches Pertaining to S N Boc 2 Aminocyclohexanone
Computational Studies on Reaction Pathways
Computational chemistry serves as a powerful tool to model and predict the behavior of molecules in chemical reactions. For (S)-N-Boc-2-aminocyclohexanone, such studies are crucial for optimizing reaction conditions and understanding the origins of stereoselectivity.
Density Functional Theory (DFT) Calculations for Reaction Optimization
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and energetics of molecules and transition states. In the context of reactions involving this compound, DFT calculations can be employed to map out the potential energy surface of a given transformation. This allows for the determination of the most likely reaction pathway by comparing the activation energies of competing routes.
For instance, in an aldol (B89426) reaction where this compound acts as the nucleophile, DFT calculations can model the formation of different stereoisomeric products. By calculating the energies of the various transition states leading to these products, chemists can predict which stereoisomer will be favored under a given set of conditions. This information is instrumental in the rational design of catalysts and the selection of optimal reaction parameters to enhance the yield and selectivity of the desired product.
A hypothetical energy profile for a reaction might reveal that one pathway has a significantly lower activation barrier, thus explaining the observed product distribution. These calculations can also guide the modification of the substrate or reagents to further lower the energy of the desired transition state, thereby improving the reaction's efficiency.
Transition State Analysis in Asymmetric Transformations
The stereochemical outcome of an asymmetric reaction is determined at the transition state. Transition state analysis for reactions involving this compound provides a detailed picture of the three-dimensional arrangement of atoms at the point of highest energy along the reaction coordinate. This analysis is key to understanding how the existing stereocenter in the molecule influences the creation of new stereocenters.
Using computational methods, the geometries of diastereomeric transition states can be optimized and their energies calculated. The energy difference between these transition states correlates with the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the reaction. For example, in the reduction of the ketone functionality of this compound, the approach of the reducing agent can be modeled to determine the preferred trajectory, leading to the formation of either the syn or anti amino alcohol product.
These models often reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, that are responsible for the observed stereoselectivity. The N-Boc group, with its bulky tert-butyl component, can play a significant role in shielding one face of the molecule, thereby directing the approach of incoming reagents.
Conformational Analysis and Stereochemical Impact
The three-dimensional shape of this compound and its flexibility are critical determinants of its reactivity. Conformational analysis aims to identify the most stable arrangements of the atoms in the molecule and to understand how these conformations influence its chemical behavior.
Spectroscopic Characterization (e.g., NMR, ECD, VCD for conformational insights)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of conformational analysis. For this compound, proton-proton coupling constants (³JHH) can provide information about the dihedral angles between adjacent protons in the cyclohexanone (B45756) ring, which in turn helps to define the ring's conformation (e.g., chair, boat, or twist-boat). The N-Boc-amino group can exist in either an axial or equatorial position, and the relative populations of these conformers can often be determined by NMR.
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical techniques that are particularly sensitive to the stereochemistry and conformation of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, while VCD does so in the infrared region. The experimental ECD and VCD spectra of this compound can be compared with spectra predicted from theoretical calculations (often using time-dependent DFT) for different possible conformations. A good match between the experimental and calculated spectra can provide strong evidence for the predominant conformation in solution.
| Spectroscopic Technique | Information Gained |
| NMR Spectroscopy | Dihedral angles from coupling constants, determination of axial/equatorial substituent positions, conformer populations. |
| ECD Spectroscopy | Information on the absolute configuration and the preferred solution-phase conformation. |
| VCD Spectroscopy | Detailed conformational information based on vibrational transitions, complementary to ECD. |
Molecular Dynamics Simulations for Structural Elucidation
Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of this compound over time. By simulating the motion of the atoms based on a given force field, MD can reveal the dynamic behavior of the molecule, including ring inversions and rotations around single bonds. These simulations can identify the most populated conformational states and the energy barriers between them.
MD simulations can be particularly useful for understanding how the molecule behaves in different solvent environments, as the solvent can have a significant impact on conformational preferences. The trajectories generated from MD simulations can be used to calculate average properties that can be compared with experimental data, providing a more complete picture of the molecule's structure and dynamics.
Understanding Enantioselectivity and Diastereoselectivity
The presence of a stereocenter and a bulky N-Boc protecting group in this compound makes it a valuable substrate for stereoselective reactions. Understanding the factors that govern the formation of one stereoisomer over another is a central theme in its application in synthesis.
The enantioselectivity and diastereoselectivity of reactions involving this compound are governed by the interplay of steric and electronic effects in the transition state. The chiral information embedded in the (S)-configured carbon atom is transferred to the newly forming stereocenter.
For example, in a nucleophilic addition to the carbonyl group, the incoming nucleophile will preferentially attack from the less sterically hindered face of the cyclohexanone ring. The N-Boc group, due to its size, can create a significant steric bias, directing the nucleophile to the opposite face. Furthermore, the orientation of the N-H bond of the carbamate (B1207046) can potentially direct reagents through hydrogen bonding.
Theoretical models, such as those derived from DFT calculations of transition states, can quantify these effects and provide a predictive framework for the stereochemical outcome of a wide range of transformations. This predictive power is essential for the efficient synthesis of complex molecules with multiple stereocenters.
Emerging Research Directions and Future Prospects of S N Boc 2 Aminocyclohexanone in Chemical Sciences
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural features of all inputs, represent a highly efficient strategy in organic synthesis. mdpi.comresearchgate.net These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity, making them invaluable in drug discovery. researchgate.netmdpi.com
The bifunctional nature of (S)-N-Boc-2-aminocyclohexanone makes it an ideal candidate for integration into MCRs. The ketone group can participate as the carbonyl component in well-known MCRs such as the Ugi and Passerini reactions. wikipedia.orgwikipedia.org
Ugi Reaction: In a typical Ugi four-component reaction, a ketone, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. wikipedia.org this compound could serve as the ketone component. After the initial reaction, the Boc-protecting group can be removed under acidic conditions, revealing a primary amine that can be used for subsequent transformations, such as intramolecular cyclization or further functionalization. nih.govnih.gov This "Ugi/de-Boc/cyclize" strategy has been successfully employed for generating diverse heterocyclic libraries. researchgate.net
Passerini Reaction: The Passerini three-component reaction involves a ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. mdpi.comwikipedia.org Utilizing this compound as the ketone input would introduce a protected amine into the product scaffold. A subsequent deprotection and O-to-N acyl migration, a strategy known as the PADAM (Passerini-Deprotection-Acyl Migration) approach, can convert the initial adduct into a peptidomimetic α-hydroxy-β-acylaminoamide structure. nih.gov
The integration of this chiral building block into MCRs provides a powerful avenue for the rapid synthesis of complex, stereochemically defined molecules relevant to medicinal chemistry. mdpi.com
Development of Novel Catalytic Systems for this compound Derivatives
The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research in this area is expected to focus on stereoselective transformations of the ketone and modifications involving the protected amine.
Future research may focus on the following catalytic transformations:
Asymmetric Hydrogenation: Catalytic hydrogenation of the α-amino enone derivatives could produce chiral α-amino ketones with high enantioselectivity using catalysts like rhodium(I) diphosphine complexes. rsc.org
Enantioselective Arylation: The merger of photoredox and nickel catalysis has enabled the asymmetric decarboxylative arylation of N-Boc-protected α-amino acids. nih.gov Similar synergistic catalytic approaches could be developed for the direct arylation of enolates derived from this compound, creating a new stereocenter with high control.
Direct Acylation: Doyle and colleagues have demonstrated the direct α-acylation of N-aryl amines using photoredox and nickel catalysis, employing anhydrides or thioesters as acyl sources. rsc.org Adapting such methods would allow for the introduction of various acyl groups at the α-position to the ketone.
Cross-Coupling Reactions: N-Boc protected amines can be directly converted into amides via rhodium-catalyzed coupling with arylboroxines, a reaction that tolerates acid-labile functional groups. organic-chemistry.org This suggests the potential for developing catalytic systems that directly functionalize the N-Boc group of this compound or its derivatives.
| Catalytic Transformation | Potential Reagents/Catalysts | Anticipated Product Type | Potential Application |
|---|---|---|---|
| Asymmetric Reduction of Ketone | Chiral Boranes, Rh/Ru-diphosphine complexes | Chiral (S,S)- or (S,R)-N-Boc-2-aminocyclohexanol | Synthesis of chiral ligands and pharmaceuticals |
| Enantioselective α-Arylation | Iridium photocatalyst with a chiral nickel complex | α-Aryl-(S)-N-Boc-2-aminocyclohexanone | Creation of complex scaffolds for drug discovery |
| Direct N-C Bond Formation | Rhodium catalysts, Arylboroxines | N-Aryl derivatives | Functionalization of the amine for property modulation |
Exploration of Sustainable and Green Chemistry Methodologies
Modern synthetic chemistry emphasizes the development of environmentally benign processes. derpharmachemica.com Research involving this compound is increasingly likely to incorporate green chemistry principles, focusing on sustainable methods for its synthesis and modification.
Key areas of exploration include:
Green Solvents: Traditional organic solvents are being replaced with greener alternatives. Deep eutectic solvents (DESs), which are biodegradable, less toxic, and cheaper than ionic liquids, have been shown to be effective media for the chemoselective N-Boc protection of amines. researchgate.net Water is also being explored as a green solvent for N-tert-butyloxycarbonylation, sometimes eliminating the need for a catalyst entirely. nih.gov
Catalyst-Free Conditions: Methods for N-Boc protection and deprotection that avoid catalysts are highly desirable. Catalyst-free N-tert-butyloxycarbonylation of amines has been successfully performed in water. nih.gov For deprotection, p-toluenesulfonic acid (pTSA) in a DES offers a biodegradable and efficient alternative to harsh acids like TFA. mdpi.com
Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts simplifies product purification and reduces waste. Amberlite-IR 120, a resin-based catalyst, has been used for the N-Boc protection of amines under solvent-free conditions, offering high yields and easy catalyst recovery. derpharmachemica.com
Atom Economy: Multicomponent reactions, as discussed previously, are inherently green due to their high atom economy, reducing the number of synthetic steps and minimizing waste. researchgate.net
| Green Chemistry Approach | Example Methodology | Advantage |
|---|---|---|
| Use of Green Solvents | N-Boc protection in a urea-choline chloride deep eutectic solvent (DES). researchgate.net | Biodegradable, low toxicity, cost-effective. |
| Catalyst-Free Reactions | N-tert-butyloxycarbonylation of amines in water. nih.gov | Avoids catalyst cost, toxicity, and removal. |
| Recyclable Catalysts | N-Boc protection using Amberlite-IR 120 resin. derpharmachemica.com | Easy separation by filtration, reusable catalyst. |
| Sustainable Deprotection | Boc deprotection using a choline chloride/p-toluenesulfonic acid DES. mdpi.com | Avoids harsh, non-biodegradable acids like TFA. |
Advanced Material Science Applications
The unique chiral structure of this compound makes it a promising monomer for the synthesis of advanced materials, particularly chiral polymers. cmu.edu Chiral polymers are of great interest for applications in asymmetric catalysis, chiral separation, and chiroptical materials. rsc.org
Future research could venture into:
Chiral Polymer Synthesis: this compound can be used as a chiral monomer. Polymerization, potentially through reactions involving the ketone or the deprotected amine, could lead to polymers with a defined helical structure or main-chain chirality. cmu.edursc.org The synthesis of chiral helical polymers from achiral monomers has been a significant area of research, and using an inherently chiral monomer like this provides a more direct route to such materials. rsc.org
Stimuli-Responsive Materials: A related compound, 3-N-Boc-aminocyclohexanone, is noted for its use in modifying polymer properties for advanced materials and coatings. chemimpex.com Similarly, polymers incorporating the this compound unit could be designed. After polymerization, the Boc group could be removed, exposing amine functionalities along the polymer chain. These amines could then be functionalized to create materials that respond to stimuli such as pH or the presence of specific analytes.
Biomimetic Materials: The structural similarity of the aminocyclohexane core to certain natural products and peptide mimics suggests its potential use in creating biocompatible or biodegradable materials for biomedical applications.
Potential in Automated Synthesis and High-Throughput Screening
The search for new drug candidates relies heavily on the synthesis and screening of large numbers of diverse compounds. japsonline.com High-throughput screening (HTS) allows for the rapid testing of vast compound libraries against biological targets. japsonline.comnih.gov this compound is an excellent scaffold for generating such libraries through automated synthesis.
Diversity-Oriented Synthesis: The compound possesses two distinct functional handles: the ketone and the protected amine. These can be addressed with orthogonal chemistries to append different fragments, rapidly building molecular complexity and diversity. For instance, the ketone can undergo reductive amination, while the deprotected amine can be acylated, allowing for the creation of a large matrix of compounds from a set of aldehydes and acyl chlorides.
Scaffold for Combinatorial Libraries: As a chiral scaffold, it allows for the synthesis of stereochemically defined compound libraries. researchgate.net This is critical in drug discovery, as the biological activity of enantiomers can differ significantly. Automated parallel synthesis platforms can utilize this compound as a starting material to efficiently produce thousands of distinct compounds for HTS campaigns. nih.gov The use of multicomponent reactions in an automated fashion further enhances the efficiency of library generation. mdpi.com
The combination of its versatile chemical reactivity and inherent chirality makes this compound a valuable tool for accelerating the discovery of new bioactive molecules through modern automated and high-throughput approaches.
Q & A
Q. What are the standard synthetic routes for preparing (S)-N-Boc-2-aminocyclohexanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Boc-protection of (S)-2-aminocyclohexanone using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A base such as sodium bicarbonate or triethylamine is used to deprotonate the amine, facilitating nucleophilic attack on Boc₂O .
- Key Variables : Reaction temperature (0–25°C), solvent (e.g., THF, DCM), and stoichiometry (1.2–2.0 eq Boc₂O).
- Optimization : Higher yields (>85%) are achieved at 0°C with slow reagent addition to minimize side reactions. Purity is confirmed via TLC (Rf ~0.5 in hexane/EtOAc 3:1) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- ¹H NMR : Look for the Boc group’s tert-butyl singlet at δ 1.4 ppm and the cyclohexanone carbonyl proton absence (replaced by the Boc carbonyl at δ ~165 ppm in ¹³C NMR).
- IR : Confirm Boc C=O stretch at ~1680–1720 cm⁻¹ and cyclohexanone C=O at ~1700 cm⁻¹.
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 242.2 .
Q. How can researchers differentiate between Boc-protected and unprotected amines in reaction monitoring?
- Methodological Answer : Use ninhydrin tests (colorimetric detection of free amines) or HPLC with UV detection at 215 nm (Boc group absorbs at ~210–220 nm). Deprotection with TFA generates a free amine, confirmed by a shift in retention time .
Advanced Research Questions
Q. What strategies ensure enantiomeric purity during this compound synthesis, and how is optical rotation validated?
- Methodological Answer :
- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column, hexane/IPA 90:10) to separate enantiomers. Compare retention times with standards .
- Polarimetry : Measure specific rotation ([α]D²⁵ = +15° to +20° in CHCl₃) and cross-validate with synthetic intermediates to track enantiomeric excess (ee >98%) .
Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural confirmation?
- Methodological Answer :
- Step 1 : Repeat purification (column chromatography, recrystallization) to exclude impurities.
- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, a downfield-shifted proton may indicate residual solvent or diastereomeric byproducts.
- Step 3 : Cross-reference with computational spectroscopy (DFT-based NMR prediction) to validate assignments .
Q. What are the applications of this compound in asymmetric catalysis or drug discovery?
- Methodological Answer :
- Asymmetric Synthesis : The Boc group stabilizes the amine for stereoselective alkylation or Michael additions. For example, it serves as a chiral auxiliary in β-amino ketone syntheses .
- Drug Development : The compound is a precursor to protease inhibitors or kinase-targeting molecules. Its cyclohexanone scaffold enhances conformational rigidity in bioactive analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
